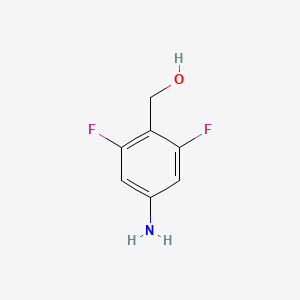

(4-Amino-2,6-difluorophenyl)methanol

Description

Contextualization within Fluorinated Aromatic Building Blocks Research

Fluorinated aromatic compounds are foundational components in modern medicinal chemistry, agrochemicals, and materials science. researchgate.netgoogle.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. researchgate.netresearchgate.net (4-Amino-2,6-difluorophenyl)methanol is a key example of such a "building block," a specialized molecule used to introduce specific fluorinated aromatic motifs into larger structures. researchgate.net

The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant metabolic stability to molecules containing it. researchgate.net This resistance to degradation is a highly sought-after characteristic in the development of pharmaceuticals. researchgate.netresearchgate.net Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and how it binds to biological targets. researchgate.net Fluorine substitution also tends to increase a molecule's lipophilicity, which can improve its ability to pass through cell membranes, potentially enhancing bioavailability. researchgate.netresearchgate.net The presence of two fluorine atoms in this compound amplifies these effects, making it a valuable precursor for creating compounds with tailored pharmacological or material properties. nih.govresearchgate.net

Key Effects of Fluorine Incorporation:

Metabolic Stability: The strength of the C-F bond enhances resistance to metabolic breakdown. researchgate.net

Binding Affinity: Fluorine's electronegativity can alter electronic interactions, potentially improving how a drug binds to its target. researchgate.net

Lipophilicity & Permeability: Increased lipophilicity can lead to better absorption and distribution of a compound in the body. researchgate.net

Conformational Control: The size and electronic nature of fluorine can influence the three-dimensional shape of a molecule, affecting its biological activity. nih.govsigmaaldrich.com

Significance of Amino and Hydroxyl Functional Groups in Synthetic Chemistry

The utility of this compound is not solely derived from its fluorine atoms; the amino (-NH₂) and hydroxyl (-OH) groups are crucial reactive sites that make it a versatile synthetic tool. sigmaaldrich.comgoogle.com In organic synthesis, functional groups are the parts of a molecule responsible for its characteristic chemical reactions. sigmaaldrich.com

The amino group is basic, meaning it can accept a proton, and it acts as a nucleophile. google.com This reactivity allows it to readily form bonds with other molecules, a key step in building more complex structures. For instance, amines are fundamental in the formation of amides, which are the basis of peptides and proteins. google.com In drug development, the amino group can be a critical point of interaction with biological targets like enzymes or receptors. nih.gov

The hydroxyl group , characteristic of alcohols, is polar and can participate in hydrogen bonding, which influences properties like solubility. google.com It can be involved in a wide array of chemical transformations, including oxidation to form aldehydes or carboxylic acids, and esterification. mdpi.com The ability to easily modify these functional groups allows chemists to use this compound as a scaffold, attaching other molecular fragments to construct a final target molecule with desired properties. researchgate.net

| Functional Group | Key Characteristics in Synthesis |

| Amino (-NH₂) | Basic, Nucleophilic, Forms amides, Key for biological interactions. nih.govgoogle.com |

| Hydroxyl (-OH) | Polar, Forms hydrogen bonds, Can be oxidized, Forms esters. google.commdpi.com |

Overview of Current Research Trends Relevant to Difluorophenylmethanol Derivatives

Current research involving difluorophenylmethanol derivatives, including this compound, is heavily focused on leveraging their unique combination of properties for specialized applications, particularly in medicinal chemistry and catalysis.

A significant trend is the use of aminobenzyl alcohols as precursors for the synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles), such as quinolines and quinazolines. researchgate.net These structural motifs are prevalent in a vast number of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties. researchgate.net Catalytic processes, often employing metals like ruthenium or iridium, can facilitate the reaction of aminobenzyl alcohols with other molecules to construct these complex ring systems in an efficient manner. researchgate.netresearchgate.net

In the pharmaceutical sector, the difluorobenzyl moiety is being incorporated into drug candidates to enhance their potency and pharmacokinetic profiles. For example, the 2,6-difluorobenzyl group is a component of complex molecules patented as protein kinase inhibitors, which are a major class of cancer therapeutics. google.comnih.gov The fluorine atoms in these structures contribute to improved metabolic stability and binding affinity to the target kinase. researchgate.net

Furthermore, research in agrochemicals has identified fluorinated picolinic acids, which can be synthesized from precursors like this compound, as potent herbicides. mdpi.com These compounds act as synthetic auxins, a class of plant growth regulators, and show high efficacy against broadleaf weeds. mdpi.com The fluorinated structure is crucial for their biological activity and stability in the environment. mdpi.com

The dual functionality of the amino and hydroxyl groups also makes these compounds valuable in catalysis. The chemoselective oxidation of the hydroxyl group in aminobenzyl alcohols to produce amino aldehydes is an important transformation, as these products are themselves versatile synthetic intermediates. nih.gov Researchers are developing milder and more selective catalytic systems, often using copper, to achieve these conversions without affecting the sensitive amino group. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

(4-amino-2,6-difluorophenyl)methanol |

InChI |

InChI=1S/C7H7F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3,10H2 |

InChI Key |

OYYWADWXUYXRKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,6 Difluorophenyl Methanol

Precursor-Based Synthetic Routes to the Core Structure

The formation of (4-Amino-2,6-difluorophenyl)methanol hinges on the synthesis of key intermediates, which are then converted to the final product. The most common strategies begin with a pre-functionalized benzene (B151609) ring, such as an aldehyde or carboxylic acid derivative, which already contains the necessary fluorine and amino (or nitro) groups.

Synthesis via Reduction of Corresponding Aldehyde or Carboxylic Acid Derivatives

A highly convergent and common approach to synthesizing this compound involves the reduction of the carbonyl group of a corresponding benzaldehyde or carboxylic acid derivative. This strategy benefits from the commercial availability of suitable starting materials and the high efficiency of modern reduction techniques. The key precursor for this route is 4-Amino-2,6-difluorobenzaldehyde (B3029754). This intermediate can be synthesized by the nitration of 2,6-difluorobenzaldehyde to yield 4-Nitro-2,6-difluorobenzaldehyde, followed by the selective reduction of the nitro group using reagents like tin(II) chloride or catalytic hydrogenation, which preserves the aldehyde functionality. semanticscholar.orgresearchgate.net

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes to primary alcohols due to its clean nature and high yields. This method involves treating the substrate, 4-Amino-2,6-difluorobenzaldehyde, with hydrogen gas in the presence of a metal catalyst.

The reaction is typically performed in a protic solvent like ethanol or methanol (B129727). nih.gov Various catalysts can be employed, with Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel being the most common. The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to optimize the reaction rate and selectivity. For instance, manganese-based pincer complexes have been shown to be highly efficient for the chemoselective hydrogenation of aldehydes under mild, base-free conditions, proceeding at room temperature with hydrogen pressures around 50 bar. nih.gov

Table 1: Catalytic Hydrogenation of 4-Amino-2,6-difluorobenzaldehyde

| Catalyst | Reagents & Conditions | Solvent | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Room Temperature - 50°C | Ethanol | This compound |

| Raney Nickel | H₂ (1-50 atm), Room Temperature - 70°C | Methanol | This compound |

Hydride-based reducing agents offer a powerful and versatile alternative to catalytic hydrogenation for the reduction of aldehydes and carboxylic acids. These reagents act as a source of hydride ions (H⁻), which readily attack the electrophilic carbonyl carbon.

For the reduction of 4-Amino-2,6-difluorobenzaldehyde, sodium borohydride (B1222165) (NaBH₄) is an excellent choice. masterorganicchemistry.com It is a mild and selective reagent that efficiently reduces aldehydes and ketones to their corresponding alcohols while being unreactive towards other functional groups like esters, amides, and nitro groups. masterorganicchemistry.comnih.gov The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

If the synthesis starts from 4-Amino-2,6-difluorobenzoic acid or its ester derivatives, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.comwikipedia.org It readily reduces carboxylic acids, esters, and amides to the corresponding alcohols or amines. masterorganicchemistry.comwikipedia.orgbyjus.com Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide complex. wikipedia.orgbyjus.com

Table 2: Hydride Reduction of 4-Amino-2,6-difluoro Aldehyde/Carboxylic Acid

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Amino-2,6-difluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| 4-Amino-2,6-difluorobenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Approaches from Fluorinated Anilines

Synthesizing this compound can also commence from readily available fluorinated anilines, such as 2,6-difluoroaniline (B139000). These routes involve the introduction of a one-carbon unit at the position para to the amino group, followed by its conversion to the required hydroxymethyl group.

This pathway focuses on building the target molecule from a simple fluorinated aniline (B41778) through a sequence of reactions. A common strategy involves the protection of the highly reactive amino group before introducing the carbon substituent. For example, 2,6-difluoroaniline can be acylated to form N-acetyl-2,6-difluoroaniline. This protected intermediate can then undergo electrophilic substitution, such as nitration, preferentially at the para position due to the ortho, para-directing nature of the acetylamino group. The resulting 4-nitro-2,6-difluoroacetanilide can be hydrolyzed back to the aniline and then converted to the target compound.

A more direct method to introduce a formyl group is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgcambridge.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. jk-sci.com A protected 2,6-difluoroaniline is a suitable substrate for this transformation, yielding a 4-formyl derivative. A patent describing the synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline details a similar sequence involving amino protection, a Vilsmeier-Haack reaction to introduce the aldehyde, oxidation to the carboxylic acid, and finally, deprotection via hydrogenation. google.com This sequence highlights a viable multi-step route that could be adapted for the 2,6-difluoro analogue.

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. In the context of synthesizing this compound from a fluorinated aniline, the key FGI is the introduction of a hydroxymethyl group.

One powerful technique is ortho-lithiation. Starting with N-protected 2,6-difluoroaniline, treatment with a strong base like n-butyllithium can selectively deprotonate the carbon atom ortho to the fluorine and para to the directing amino group. Quenching this lithiated intermediate with a suitable one-carbon electrophile, such as N,N-dimethylformamide (DMF) or formaldehyde, introduces the required carbon functionality. Subsequent deprotection and reduction of the formyl group (if introduced) would yield the final product. This method provides high regioselectivity for functionalizing specific positions on the aromatic ring.

Table 3: Key Functional Group Interconversions from 2,6-Difluoroaniline

| Starting Material | Reaction | Reagents | Intermediate Product |

|---|---|---|---|

| N-Acetyl-2,6-difluoroaniline | Vilsmeier-Haack Formylation | POCl₃, DMF | 4-(Acetylamino)-2,6-difluorobenzaldehyde |

| N-Protected 2,6-difluoroaniline | Ortho-lithiation & Formylation | 1. n-BuLi, THF; 2. DMF | 4-(Protected-amino)-2,6-difluorobenzaldehyde |

Following the formation of the aldehyde intermediate through these methods, a final reduction step, as described in section 2.1.1.2 using a reagent like sodium borohydride, would furnish the desired this compound.

Halogen-Metal Exchange and Subsequent Trapping Methodologies

Halogen-metal exchange represents a powerful and widely utilized method for the formation of carbon-carbon bonds. This strategy involves the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then quenched with a suitable electrophile.

The synthesis of this compound via halogen-metal exchange would typically commence with a suitably protected 4-amino-2,6-difluorobromobenzene or -iodobenzene. The amino group requires protection to prevent it from reacting with the organometallic reagents used in this process. Common protecting groups for anilines include Boc (tert-butoxycarbonyl) or silyl (B83357) groups.

The protected aryl halide would then be subjected to a halogen-metal exchange reaction, most commonly using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF). This reaction generates a highly reactive aryllithium intermediate. The choice of organolithium reagent and reaction conditions is crucial to ensure efficient exchange without undesirable side reactions.

Table 1: Representative Halogen-Metal Exchange Conditions for Aryl Halides

| Aryl Halide Precursor (Analogous) | Reagent | Solvent | Temperature (°C) |

| 1-Bromo-4-nitrobenzene | n-BuLi | THF | -78 |

| 1-Iodo-3,5-difluorobenzene | n-BuLi | THF/hexane | -78 |

| N-Boc-4-bromo-2,6-difluoroaniline | t-BuLi | THF | -78 |

Note: This table presents analogous reaction conditions due to the lack of specific literature for the target compound.

Once the organometallic intermediate, (4-(protected-amino)-2,6-difluorophenyl)lithium, is formed, it is "trapped" by an electrophile to install the desired hydroxymethyl group. A common and effective electrophile for this purpose is formaldehyde (CH₂O). Anhydrous formaldehyde gas or a formaldehyde equivalent such as paraformaldehyde or 1,3,5-trioxane can be used.

The quenching step involves the nucleophilic attack of the aryllithium on the carbonyl carbon of formaldehyde. Subsequent workup with a protic source, such as water or a mild acid, protonates the resulting alkoxide to yield the desired (4-(protected-amino)-2,6-difluorophenyl)methanol. The final step involves the deprotection of the amino group to afford this compound.

Multi-Component and One-Pot Synthesis Approaches towards this compound

A potential one-pot synthesis could start from 4-nitro-2,6-difluorobenzaldehyde. This approach would involve two key transformations in a single reaction vessel:

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group in the presence of an aldehyde functionality using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation under controlled conditions.

Reduction of the Aldehyde Group: Following the reduction of the nitro group, a reducing agent capable of converting the aldehyde to a primary alcohol, such as sodium borohydride, could be added to the same reaction pot.

The success of such a one-pot strategy hinges on the careful selection of reagents and the sequential control of reaction conditions to ensure the chemoselective transformation of both functional groups without cross-reactivity.

Catalytic Methodologies in the Synthesis of this compound

Catalytic methods provide powerful tools for the synthesis of complex organic molecules, often with high selectivity and efficiency. Both transition metal catalysis and organocatalysis could be envisioned for the synthesis of this compound or its precursors.

Transition metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While not directly forming the target molecule in one step, these methods are crucial for the synthesis of key precursors. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to introduce the amino group onto a 2,6-difluorobenzyl alcohol derivative.

Alternatively, a precursor such as 4-bromo-2,6-difluorobenzyl alcohol could be synthesized and then subjected to an amination reaction. The synthesis of such precursors could involve transition metal-catalyzed C-H activation and functionalization, although this is a more advanced and less common approach for this specific substitution pattern.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. While this compound itself is achiral, organocatalysis could be highly relevant for the synthesis of chiral derivatives where the hydroxymethyl group is further functionalized or if stereocenters are introduced elsewhere in the molecule.

For example, if a chiral side chain were to be introduced at the benzylic position, an organocatalytic asymmetric reduction of a corresponding ketone precursor could be employed. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for the enantioselective reduction of prochiral ketones to secondary alcohols.

Green Chemistry Principles Applied to this compound Synthesis.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency.

Solvent-Free Reaction Systems.

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. These reactions are often conducted by grinding or heating the reactants together, sometimes in the presence of a solid support or catalyst. This approach can lead to higher reaction rates, improved selectivity, and easier product isolation.

While no specific solvent-free synthesis of this compound has been reported, the mechanochemical synthesis of other aromatic amines provides a relevant precedent. For instance, the solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) and quaternary ammonium salts has been shown to be a rapid and efficient method for producing N-heteroaryl fluorides without the need for toxic, high-boiling point solvents rsc.org. This suggests that a similar solvent-free approach could potentially be developed for the amination of a suitably functionalized 2,6-difluorophenyl precursor.

Another analogous area is the solvent-free synthesis of hydrazones, which demonstrates the feasibility of condensation reactions in the absence of a solvent rsc.org. The reduction of nitroarenes, a key step in the synthesis of this compound, has also been explored under solvent-free conditions, often with the aid of a solid reducing agent and a catalyst.

Table 1: Analogous Solvent-Free Synthesis of Aromatic Amines and Related Compounds

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-heteroaryl halides, KF | Quaternary ammonium salts, mechanochemical grinding | N-heteroaryl fluorides | High | rsc.org |

| p-Nitrophenyl hydrazine, Aromatic aldehydes | Mechanochemical grinding | p-Nitrophenyl hydrazones | Moderate to High | rsc.org |

Microwave-Assisted Synthesis.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods researchgate.netacs.orgresearchgate.net. The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, which can accelerate reaction rates and enable reactions that are sluggish under conventional conditions.

The reduction of nitroarenes to anilines is a transformation well-suited to microwave assistance. While a specific microwave-assisted synthesis of this compound is not documented, numerous studies have demonstrated the efficient reduction of various nitroaromatic compounds using microwave irradiation in the presence of different reducing agents and catalysts. For example, the reduction of aromatic nitro compounds to amines has been successfully carried out using novel oxo-rhenium complexes in the presence of phenylsilane under microwave irradiation researchgate.net. This method offers high turnover numbers and frequencies compared to standard heating researchgate.net.

Furthermore, microwave-assisted fluorination of 2-acylpyrroles using Selectfluor highlights the utility of this technology in the synthesis of fluorinated heterocyclic compounds nih.gov. This suggests that microwave heating could be a valuable tool for various steps in the synthesis of this compound, including potential fluorination or amination reactions, as well as the final reduction of the nitro group. The synthesis of various bioactive six-membered heterocycles has also been efficiently achieved through microwave-assisted multi-component reactions rsc.org.

Table 2: Analogous Microwave-Assisted Reduction of Aromatic Nitro Compounds

| Substrate | Catalyst/Reducing Agent | Solvent | Time | Yield (%) | Reference |

| Aromatic nitro compounds | [IMes]2ReOBr3 / PhSiH3 | Toluene | Short | High | researchgate.net |

| Aromatic nitro compounds | [Py]3ReNOBr2 / PhSiH3 | Toluene | Short | High | researchgate.net |

| Graphene Oxide | Hydrazine hydrate / L-ascorbic acid | N/A (N2 atmosphere) | 3 min | N/A | rsc.org |

Photochemical Routes.

Photochemical reactions utilize light energy to initiate chemical transformations. This approach offers a green alternative to thermally driven reactions, often allowing for reactions to be conducted at ambient temperature and with high selectivity. The synthesis of this compound could potentially be achieved through the photochemical reduction of (4-Nitro-2,6-difluorophenyl)methanol.

The photoreduction of aromatic nitro compounds has been a subject of study for several decades. Irradiation of nitrobenzenes in the presence of a hydrogen donor, such as an alcohol or an amine, can lead to the formation of the corresponding aniline researchgate.net. More recent developments have focused on improving the efficiency and selectivity of these reactions. For instance, the selective photochemical reduction of nitroarenes to N-arylhydroxylamines has been achieved using γ-terpinene as a plant-derived hydrogen source under irradiation with 413 nm LEDs, without the need for additional catalysts or additives researchgate.net. While this method stops at the hydroxylamine stage, further reduction to the amine is often feasible under similar or slightly modified conditions.

Photocatalyst-free methods for the synthesis of indazolones from (2-nitroaryl)methanol and amines under a CO2 atmosphere have also been developed, showcasing the potential of UV light to drive complex transformations involving nitrobenzyl alcohols mdpi.com.

Table 3: Analogous Photochemical Reduction of Aromatic Nitro Compounds

| Substrate | Conditions | Product | Yield (%) | Reference |

| Sterically hindered nitrobenzenes | Triethylamine, UV light | Hydroxylamine/Aniline | High (Quantum Yields) | researchgate.net |

| Nitroarenes | γ-terpinene, 413 nm LED | N-arylhydroxylamine | High | researchgate.net |

| (2-Nitroaryl)methanol, Amines | UV light, CO2 atmosphere | Indazolone | High | mdpi.com |

Biocatalytic Transformations.

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. This approach is inherently green, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are highly selective, and can often be recycled. The synthesis of this compound could be achieved through the biocatalytic reduction of the corresponding nitro compound.

The enzymatic reduction of nitro groups has been demonstrated using various nitroreductases. While a specific biocatalytic reduction of (4-Nitro-2,6-difluorophenyl)methanol has not been reported, there are numerous examples of the successful bioreduction of other nitroaromatic compounds. For instance, alcohol dehydrogenases (ADHs) have been employed for the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols, showcasing the potential of enzymes to handle nitro-substituted substrates researchgate.net. This is particularly relevant as it demonstrates enzymatic activity on molecules containing both a nitro group and an alcohol functionality.

Furthermore, studies on bioreductive prodrugs have investigated the reduction of nitrobenzyl carbamates by nitroreductases to the corresponding hydroxylamines, which then undergo fragmentation. This highlights the ability of these enzymes to act on substituted nitrobenzyl systems. The development of robust biocatalysts for the reduction of a wide range of nitroaromatics is an active area of research, with the potential for creating highly efficient and sustainable routes to aromatic amines.

Table 4: Analogous Biocatalytic Reduction of Nitro Compounds

| Substrate | Biocatalyst | Product | Enantiomeric Excess (%) | Reference |

| Aryl and heteroaryl α-nitroketones | Alcohol Dehydrogenase (ADH) | Chiral β-nitroalcohols | High (up to >99) | researchgate.net |

| 4-Nitrobenzyl carbamates | E. coli B nitroreductase | 4-Hydroxylaminobenzyl carbamates | N/A |

Chemical Reactivity and Derivatization of 4 Amino 2,6 Difluorophenyl Methanol

Transformations Involving the Amino Group

The amino group in (4-Amino-2,6-difluorophenyl)methanol is a primary aromatic amine, and as such, it undergoes a wide range of chemical reactions. These transformations allow for the introduction of various functional groups, leading to the creation of new molecular entities with potentially unique properties.

The primary amino group of this compound can be readily acylated to form amides or sulfonated to yield sulfonamides. These reactions are fundamental in organic synthesis and are often employed to protect the amino group or to introduce specific functionalities.

Acylation is typically achieved by treating the parent compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are generally stable compounds.

| Reagent Type | Example Reagent | Product Type | General Reaction Conditions |

| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N) |

| Acid Anhydride | Acetic anhydride | Amide | Base (e.g., Pyridine) or acidic catalyst |

| Sulfonyl Halide | Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine) |

N-Alkylation of the amino group in this compound can be accomplished through various methods, including reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

A more controlled approach for introducing alkyl groups is through reductive amination . This process involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone. The resulting imine is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for the synthesis of mono-alkylated amines.

| Method | Reagents | Product Type | Key Features |

| Direct Alkylation | Alkyl halide (e.g., CH₃I) | Secondary/Tertiary Amine | Risk of over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | Secondary Amine | Controlled mono-alkylation, high yields |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as diazotization reactions.

One of the most important classes of reactions involving diazonium salts is the Sandmeyer reaction . organic-chemistry.orgnih.gov This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halides (Cl, Br), cyanide (CN), and others, using a copper(I) salt as a catalyst. nih.govmasterorganicchemistry.com This provides a powerful synthetic route to introduce functionalities that are not easily accessible through direct aromatic substitution. For instance, the Sandmeyer reaction can be used to convert aminobenzoic acids into their corresponding cyano or halo derivatives. scirp.org

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Gattermann Reaction | Cu powder / H-X | -X (halide) |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH |

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases , also known as imines. derpharmachemica.comresearchgate.net This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product. researchgate.net Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N). derpharmachemica.com These compounds are valuable intermediates in organic synthesis and can exhibit a range of biological activities. nih.gov

The formation of Schiff bases is a reversible reaction. The stability of the resulting imine depends on the nature of the starting amine and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones.

In addition to acylation to form simple amides, the amino group can participate in reactions to form more complex amide structures and ureas.

Amide formation can be achieved through coupling reactions with carboxylic acids using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for the synthesis of amides from less reactive carboxylic acids.

Urea derivatives are formed by the reaction of the primary amine with isocyanates or by using phosgene (B1210022) or its equivalents to generate an isocyanate intermediate in situ, which then reacts with another amine. nih.gov Symmetrical or unsymmetrical ureas can be synthesized depending on the reaction conditions and the reagents used. mdpi.comrsc.org

Reactions at the Hydroxyl Group

The primary benzylic hydroxyl group in this compound is another key site for chemical modification. It can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification. The reactivity of the hydroxyl group can be influenced by the electronic effects of the difluorinated aromatic ring.

Oxidation of the primary alcohol can yield either the corresponding aldehyde or the carboxylic acid, depending on the oxidizing agent used and the reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the carboxylic acid. evitachem.com

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) to form an ester. This reaction is often catalyzed by an acid.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, forming an ether.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic acid/Acyl chloride, Acid catalyst | Ester (-O-CO-R) |

| Etherification | Base, Alkyl halide (R-X) | Ether (-O-R) |

Esterification and Etherification Reactions

The primary alcohol group of this compound readily undergoes esterification and etherification, two fundamental reactions for the derivatization of hydroxyl groups.

Esterification: This reaction involves the conversion of the alcohol to an ester. This is typically achieved by reacting the compound with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or an acid anhydride under basic or acidic conditions. The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the benzylic alcohol attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of an ether from the benzylic alcohol can be accomplished through various methods, most notably the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

These reactions are often performed after protecting the more nucleophilic amino group to prevent side reactions.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Formed |

|---|---|---|

| Esterification | Acetyl chloride | (4-amino-2,6-difluorobenzyl) acetate |

| Esterification | Benzoyl chloride | (4-amino-2,6-difluorobenzyl) benzoate |

| Etherification | Sodium hydride, then Methyl iodide | 1-(methoxymethyl)-4-amino-2,6-difluorobenzene |

Oxidation Reactions to Aldehydes or Carboxylic Acids

The benzylic alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. evitachem.com

Oxidation to Aldehyde: The selective, partial oxidation to 4-Amino-2,6-difluorobenzaldehyde (B3029754) requires the use of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to 4-Amino-2,6-difluorobenzoic acid. Common reagents for this complete oxidation include potassium permanganate (KMnO4), chromic acid (generated from chromium trioxide or sodium dichromate), or Jones reagent. evitachem.com

Table 2: Oxidation Reagents and Products

| Desired Product | Oxidizing Agent(s) |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) |

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of the benzylic alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the benzylic carbon, the -OH group must first be converted into a better leaving group. This is typically done by converting the alcohol into a tosylate, mesylate, or a benzylic halide. Once activated, the benzylic position becomes susceptible to attack by a wide range of nucleophiles.

For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. Alternatively, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine yields a tosylate. This activated intermediate can then react with nucleophiles such as cyanide, azide (B81097), or thiolates to introduce new functional groups.

Table 3: Nucleophilic Substitution Pathways

| Activation Step (Reagent) | Nucleophile (Reagent) | Final Product |

|---|---|---|

| Tosyl chloride (TsCl) | Sodium cyanide (NaCN) | 2-(4-amino-2,6-difluorophenyl)acetonitrile |

| Phosphorus tribromide (PBr3) | Sodium azide (NaN3) | 1-(azidomethyl)-4-amino-2,6-difluorobenzene |

Protection and Deprotection Strategies

Due to the presence of two reactive functional groups (amine and alcohol), selective protection and deprotection are crucial steps in the multi-step synthesis involving this compound. jocpr.com The choice of protecting groups is governed by their stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for their removal. researchgate.net

Amino Group Protection: The primary aromatic amine is nucleophilic and can be easily acylated or alkylated. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netpeptide.com The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation, and the Fmoc group is base-labile. iris-biotech.de

Hydroxyl Group Protection: The benzylic alcohol can be protected to prevent its oxidation or reaction as a nucleophile. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which are stable under many conditions but can be removed with fluoride (B91410) ions (e.g., TBAF). Benzyl (Bn) ethers are also widely used and are typically removed by hydrogenolysis.

The use of orthogonal protecting groups—those that can be removed under different conditions—allows for the selective deprotection and reaction of one functional group while the other remains protected. jocpr.com

Table 4: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Amino (-NH2) | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA) |

| Amino (-NH2) | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) |

| Hydroxyl (-OH) | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of its four substituents: the strongly activating amino group, the two strongly deactivating fluorine atoms, and the weakly deactivating hydroxymethyl group.

Influence of Fluorine Atoms on Aromatic Reactivity

Fluorine atoms exert a powerful dual electronic effect on the aromatic ring. nih.gov

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This inductive effect deactivates the ring towards electrophilic aromatic substitution (SEAr) by making it less nucleophilic. acs.org

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect is weaker than its inductive effect but still directs incoming electrophiles to the ortho and para positions.

The net result is that fluorine is a deactivating but ortho, para-directing group for SEAr. makingmolecules.com

Conversely, for nucleophilic aromatic substitution (SNAr), the strong inductive withdrawal of fluorine is paramount. libretexts.org This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and activating the ring for nucleophilic attack. stackexchange.com This makes fluorine-substituted aromatic rings, especially those with additional electron-withdrawing groups, highly susceptible to SNAr reactions. vapourtec.com

Directed Aromatic Functionalization

The regiochemical outcome of substitution on the aromatic ring is determined by the directing effects of the existing substituents.

For Electrophilic Aromatic Substitution (SEAr): The substituents on this compound collectively direct incoming electrophiles.

-NH2 group: A powerful activating, ortho, para-director.

-F atoms: Deactivating, ortho, para-directors.

-CH2OH group: A weak deactivating, ortho, para-director.

The dominant directing influence is the strongly activating amino group. It directs incoming electrophiles to its ortho positions (positions 3 and 5 of the ring). Since these positions are also meta to the fluorine atoms and the hydroxymethyl group, there is a strong synergistic effect. Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation are expected to occur selectively at the C3 and C5 positions. wikipedia.orgyoutube.com

Modern Directed Functionalization: Beyond classical SEAr, modern synthetic methods allow for functionalization at positions that might otherwise be inaccessible. Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs the deprotonation of its ortho position by a strong base (like an organolithium reagent), followed by quenching with an electrophile. nih.gov While the amino group is a potent directing group, it would first need to be protected. Transition metal-catalyzed C-H activation is another advanced strategy where a directing group can chelate to a metal catalyst, enabling the functionalization of a specific C-H bond, often at the ortho position. whiterose.ac.ukresearchgate.net These methods offer alternative pathways for regioselective derivatization of the aromatic core. nih.gov

Selective Functionalization Strategies for this compound

The presence of multiple reactive centers in this compound—the nucleophilic amino group, the hydroxyl group capable of acting as a nucleophile or undergoing oxidation, and the aromatic ring susceptible to electrophilic or metallation-based substitution—necessitates the use of sophisticated and selective synthetic methodologies. The development of such strategies is paramount for the rational design and synthesis of complex derivatives with tailored properties. Key to this endeavor is the ability to discriminate between the inherent reactivity of these functional groups and to direct reactions to specific positions on the aromatic ring.

Chemoselective Transformations Addressing Multiple Functional Groups

Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. In the context of this compound, this primarily involves differentiating the reactivity of the amino and hydroxyl groups.

A common and effective strategy to achieve chemoselectivity is through the use of protecting groups. The amino group, being generally more nucleophilic than the hydroxyl group, can be selectively protected. For instance, the use of di-tert-butyl dicarbonate (Boc₂O) allows for the formation of a tert-butoxycarbonyl (Boc) protected amine. This transformation renders the nitrogen atom significantly less nucleophilic, thereby enabling subsequent reactions to be directed towards the hydroxyl group or the aromatic ring.

Similarly, the hydroxyl group can be selectively protected, for example, by conversion to a silyl ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl). This protection strategy allows for subsequent functionalization of the amino group. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Table 1: Exemplary Chemoselective Transformations of this compound

| Transformation | Reagents and Conditions | Target Functional Group | Outcome |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) | Amino Group | Selective formation of the N-Boc protected derivative. |

| O-Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM) | Hydroxyl Group | Selective formation of the O-TBDMS silyl ether. |

| Oxidation | 2-Azaadamantane (B3153908) N-oxyl (AZADO)/Copper catalysis, Air | Hydroxyl Group | Selective oxidation of the alcohol to the corresponding aldehyde without affecting the amino group. nih.gov |

This table is illustrative and based on general principles of chemoselectivity; specific yields and reaction conditions for this compound may vary and require experimental optimization.

Beyond protection-deprotection sequences, direct chemoselective reactions can be employed. For example, the chemoselective aerobic oxidation of amino alcohols to their corresponding carbonyl compounds has been achieved using catalytic systems like 2-azaadamantane N-oxyl (AZADO) in the presence of a copper catalyst. nih.gov Such methods offer an efficient pathway to selectively oxidize the hydroxyl group of this compound to an aldehyde, leaving the amino group intact.

Regioselective Modifications on the Aromatic Ring

Controlling the position of substitution on the aromatic ring of this compound is a significant synthetic challenge. The existing substituents—two fluorine atoms, an amino group, and a hydroxymethyl group—exert strong directing effects in electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful ortho, para-directing group, while the fluorine atoms are ortho, para-directing but deactivating. The hydroxymethyl group is a weak ortho, para-director. The interplay of these electronic and steric effects dictates the regiochemical outcome of reactions.

To achieve predictable regioselectivity, a common approach involves modifying the directing ability of the existing functional groups. For instance, acylation of the amino group to form an amide significantly alters its electronic properties, transforming it into a moderately deactivating ortho, para-directing group. This modification can be instrumental in guiding incoming electrophiles to specific positions.

Directed Ortho-Metalation (DoM) represents a powerful strategy for achieving regioselective functionalization at positions ortho to a directing metalating group (DMG). In the case of this compound, after suitable protection of the amino and hydroxyl groups, the protected amino group (e.g., as a pivalamide (B147659) or carbamate) can serve as a DMG. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the adjacent C3 or C5 positions, followed by quenching with an electrophile to introduce a new substituent with high regiocontrol.

Table 2: Potential Regioselective Modifications of the Aromatic Ring of this compound Derivatives

| Strategy | Directing Group (after modification) | Potential Reaction | Expected Position of Substitution |

| Electrophilic Aromatic Substitution | N-Acetyl | Halogenation (e.g., with NBS) | C3 and/or C5 (ortho to the amino group) |

| Electrophilic Aromatic Substitution | N-Acetyl | Nitration (e.g., with HNO₃/H₂SO₄) | C3 and/or C5 (ortho to the amino group) |

| Directed Ortho-Metalation (DoM) | N-Pivaloyl or N-Boc | Lithiation followed by electrophilic quench | C3 or C5 (ortho to the directing group) |

This table outlines potential strategies. The actual regioselectivity will depend on the specific reagents, reaction conditions, and the steric and electronic environment of the substrate.

For instance, regioselective halogenation of the aromatic ring can be achieved using various methods. Palladium-catalyzed C-H bond halogenation using N-halosuccinimides offers a mild and selective alternative to traditional electrophilic halogenation. organic-chemistry.org Another approach involves the use of N-halosuccinimides in hexafluoroisopropanol, which has been shown to promote regioselective halogenation of a range of arenes. organic-chemistry.org For N-acyl protected 2,6-difluoroaniline (B139000) derivatives, these methods could potentially lead to selective halogenation at the C3 or C5 positions.

Similarly, regioselective nitration can be challenging due to the harsh conditions often required. However, the use of milder nitrating agents and shape-selective catalysts like zeolites can improve the regioselectivity in the nitration of deactivated aromatic compounds. cardiff.ac.uk After N-acylation to temper the activating effect of the amino group, such methods could be explored for the selective introduction of a nitro group onto the aromatic ring of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2,6 Difluorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of (4-Amino-2,6-difluorophenyl)methanol in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments and Electronic Effects

The NMR spectra of this compound are dictated by the symmetry of the molecule and the distinct electronic properties of its substituents: the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, and the strongly electron-withdrawing fluorine (-F) atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons at the C3 and C5 positions are chemically equivalent due to the molecule's C₂ symmetry axis. These protons would appear as a triplet, a result of coupling to the two equivalent ortho fluorine atoms (³JHF). The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would resonate as a singlet, though it may be a doublet if coupling to the hydroxyl proton is observed. The amine (-NH₂) and hydroxyl (-OH) protons typically appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the four unique aromatic carbons and the methylene carbon. The signals for the carbons directly bonded to fluorine (C2 and C6) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons adjacent to the fluorine atoms (C1, C3, and C5) will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing further structural confirmation. The electron-donating amino group will shield the carbon it is attached to (C4), shifting its resonance upfield, while the fluorinated carbons will be significantly shifted downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct and sensitive probe of the fluorine environment. Since both fluorine atoms are chemically equivalent, they are expected to produce a single resonance. This signal would likely appear as a triplet due to coupling with the two equivalent ortho aromatic protons (³JHF).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H3, H5 | 6.2 - 6.5 | Triplet (t) | ³JHF ≈ 8-10 |

| -CH₂- | 4.5 - 4.7 | Singlet (s) or Doublet (d) | ³JHH (if coupled to OH) ≈ 5-7 | |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | |

| -OH | 1.5 - 3.0 | Broad Singlet (br s) or Triplet (t) | ³JHH (if coupled to CH₂) ≈ 5-7 | |

| ¹³C | C1 | 115 - 125 | Triplet (t) | ²JCF ≈ 15-25 |

| C2, C6 | 160 - 165 | Doublet (d) | ¹JCF ≈ 240-260 | |

| C3, C5 | 98 - 102 | Singlet (s) or small triplet | ⁴JCF ≈ 1-3 | |

| C4 | 145 - 150 | Triplet (t) | ³JCF ≈ 5-10 | |

| -CH₂OH | 60 - 65 | Singlet (s) or small triplet | ³JCF ≈ 2-4 | |

| ¹⁹F | F2, F6 | -110 to -120 | Triplet (t) | ³JHF ≈ 8-10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous assignment and detailed structural analysis. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key application would be to confirm the coupling between the -CH₂- and -OH protons, if it is not decoupled by rapid exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signal to the C3/C5 carbon signal and the methylene proton signal to the -CH₂OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by revealing long-range (2-3 bond) proton-carbon correlations. Expected correlations would include the methylene protons (-CH₂) to the C1, C2, and C6 carbons, and the aromatic protons (H3/H5) to the C1, C2/C6, and C4 carbons. These correlations would unequivocally confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show correlations between the methylene protons and the aromatic protons at C3/C5, providing insights into the preferred conformation of the hydroxymethyl group relative to the phenyl ring.

Dynamic NMR Studies for Rotational Barriers or Interconversion Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or hindered rotation. researchgate.netmdpi.com For this compound, potential dynamic processes include the rotation around the C4-N bond of the amino group and the C1-C bond of the hydroxymethyl group.

Hindered rotation can lead to the observation of distinct signals for non-equivalent atoms at low temperatures, which coalesce into a single averaged signal as the temperature is raised and the rotational barrier is overcome. mdpi.com While the rotational barriers for -NH₂ and -CH₂OH groups are typically low, the presence of ortho fluorine substituents could potentially raise the barrier for rotation of the hydroxymethyl group. A variable-temperature (VT) NMR study could be performed to investigate this. If coalescence behavior is observed for the aromatic proton or carbon signals, the Gibbs free energy of activation (ΔG‡) for the rotational process could be calculated, providing quantitative data on the molecule's conformational flexibility. However, in the absence of significant steric hindrance, it is likely that rotation around these single bonds is too fast on the NMR timescale to be observed even at low temperatures.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: The N-H stretching region (3300-3500 cm⁻¹) would show two distinct bands corresponding to the symmetric and asymmetric stretches of the primary amine. The O-H stretching band of the alcohol is expected in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H symmetric and asymmetric stretches of the methylene group would be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretching: The phenyl ring will give rise to characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region.

C-F Stretching: The C-F bonds produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ range. These are often the most intense peaks in the fingerprint region for fluorinated compounds.

C-O and C-N Stretching: The C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are expected in the 1050-1260 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Medium |

| -OH | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | Medium-Strong | Strong |

| -CH₂- | Scissoring | 1440 - 1480 | Medium | Medium |

| C-F | Stretch | 1100 - 1350 | Very Strong | Weak |

| C-N | Stretch | 1250 - 1350 | Medium | Medium |

| C-O | Stretch | 1000 - 1200 | Strong | Weak |

Investigation of Inter- and Intramolecular Hydrogen Bonding Interactions

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (-N, -O, -F) makes this compound an excellent candidate for studying hydrogen bonding.

Intramolecular Hydrogen Bonding: The possibility exists for an intramolecular hydrogen bond between the hydrogen of the hydroxymethyl group and an adjacent ortho fluorine atom (O-H···F). Such an interaction would be observed in the IR spectrum of a dilute solution in a non-polar solvent. Compared to a "free" hydroxyl group, an intramolecularly bonded O-H stretch appears as a sharper band at a lower frequency. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. The -OH and -NH₂ groups of one molecule can interact with the nitrogen, oxygen, or fluorine atoms of neighboring molecules. This strong intermolecular association would be evident in the IR spectrum as a significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers (e.g., 3200-3400 cm⁻¹). Comparing the spectra in the solid state versus a dilute solution can help differentiate between inter- and intramolecular effects.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass, elemental composition, and structure. For this compound, mass spectrometry is instrumental in confirming its identity and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The molecular formula for this compound is C₇H₇F₂NO. evitachem.com Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated exact mass is then compared to the experimentally measured value from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and confirms its identity.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Monoisotopic Mass | 159.049570 |

The protonated molecule, [M+H]⁺, would be expected to have an m/z of 160.05685 in positive-ion mode HRMS, serving as a key identifier in complex sample matrices.

Fragmentation Pathways and Mechanistic Interpretations via MS/MS

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a selected precursor ion, providing insights into the molecule's structure. For this compound, the molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the compound's structural connectivity.

Based on the functional groups present (a primary alcohol, a primary amine, and a difluorinated aromatic ring), several fragmentation pathways can be predicted:

Alpha-Cleavage: A common pathway for benzyl (B1604629) alcohols is the cleavage of the bond between the aromatic ring and the benzylic carbon. libretexts.org This would result in the loss of a hydroxymethyl radical (•CH₂OH), leading to a stable difluoroaniline cation.

Loss of Water (Dehydration): Alcohols frequently undergo dehydration, eliminating a molecule of water (H₂O, 18 Da). youtube.com This process typically results in the formation of a radical cation with an m/z value of M-18.

Loss of Ammonia (B1221849): The amino group can be eliminated as ammonia (NH₃, 17 Da), particularly after initial rearrangements.

Benzylic Cleavage: The most favorable fragmentation for benzyl alcohols involves cleavage of the C-C bond alpha to the oxygen atom, which in this case is the bond to the aromatic ring. The loss of a hydrogen radical from the molecular ion can also occur, leading to a resonance-stabilized oxonium ion. libretexts.org

| Proposed Fragment Ion (Structure) | Neutral Loss | Fragment m/z (Da) | Proposed Mechanism |

|---|---|---|---|

| [C₇H₆F₂NO]⁺ | H• (Hydrogen radical) | 158 | Loss of benzylic hydrogen |

| [C₇H₅F₂N]⁺˙ | H₂O (Water) | 141 | Dehydration |

| [C₆H₄F₂N]⁺ | •CH₂OH (Hydroxymethyl radical) | 128 | Alpha-cleavage |

| [C₇H₆F₂O]⁺˙ | NH₃ (Ammonia) | 142 | Loss of amino group |

The relative abundance of these fragments would depend on the ionization method and collision energy used in the MS/MS experiment. The fragment at m/z 128 would be particularly diagnostic, confirming the presence of the 4-amino-2,6-difluoroaniline substructure.

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such analysis provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing. As of this writing, a specific, publicly available crystal structure for this compound has not been identified in the primary literature or crystallographic databases. Therefore, the following sections discuss the expected structural features based on known chemical principles and data from analogous structures.

Solid-State Molecular Conformation and Geometry

In the solid state, the this compound molecule's geometry would be dictated by a combination of intramolecular steric and electronic effects. The central 2,6-difluorophenyl ring is expected to be largely planar. The bond lengths and angles within the ring would be influenced by the electronic effects of the three substituents: the electron-donating amino and hydroxymethyl groups, and the electron-withdrawing fluorine atoms.

Significant conformational flexibility exists around the C(ring)–C(methanol) single bond. The torsion angle describing the orientation of the –CH₂OH group relative to the plane of the aromatic ring would be a key conformational parameter. Studies on substituted benzyl alcohols have shown that the orientation of the hydroxyl group can vary, often adopting a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. dtic.mil

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound would be primarily driven by a network of intermolecular hydrogen bonds. The molecule possesses two strong hydrogen bond donor groups (the -OH of the alcohol and the -NH₂ of the amine) and multiple acceptor sites (the nitrogen and oxygen atoms, and to a lesser extent, the fluorine atoms).

The following hydrogen bonds are anticipated to be key in forming the supramolecular architecture:

O–H···N: Strong interactions between the hydroxyl group of one molecule and the amino nitrogen of another.

N–H···O: Complementary interactions between the amino group and the hydroxyl oxygen.

N–H···N: Interactions between the amino groups of adjacent molecules.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physicochemical properties.

No specific polymorphism studies for this compound have been reported in the searched literature. However, the molecule possesses the necessary characteristics to be a strong candidate for polymorphic behavior. Its conformational flexibility, particularly the rotation of the hydroxymethyl group, could allow it to adopt different conformations in the solid state ("conformational polymorphism"). Furthermore, the presence of multiple hydrogen bond donors and acceptors allows for the possibility of different hydrogen-bonding networks ("synthon polymorphism"), which could result in different crystal packing arrangements and, consequently, different polymorphs. A thorough polymorph screen using various solvents and crystallization conditions would be necessary to explore this potential.

Computational and Theoretical Investigations of 4 Amino 2,6 Difluorophenyl Methanol

Quantum Chemical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) has become a principal method for investigating the electronic and structural properties of molecular systems. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For (4-Amino-2,6-difluorophenyl)methanol, DFT studies would typically involve geometry optimization to find the most stable arrangement of atoms, followed by calculations of various electronic and spectroscopic properties.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. dergipark.org.trsemanticscholar.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich phenyl ring and the amino group, while the LUMO is often a π*-antibonding orbital. The presence of electron-withdrawing fluorine atoms and the electron-donating amino and hydroxymethyl groups significantly influences the energies of these orbitals. DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are employed to compute these orbital energies and visualize their distributions. dergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, are commonly used. liverpool.ac.uk The accuracy of these predictions has improved significantly, with modern machine learning algorithms trained on DFT-calculated and experimental data achieving mean absolute errors of less than 0.10 ppm for ¹H shifts. mdpi.comnih.govresearchgate.net Predicted shifts for this compound would be compared against experimental spectra to confirm its structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. dergipark.org.tr The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. This analysis helps in assigning the peaks observed in experimental IR and Raman spectra to specific functional groups and vibrational motions within the molecule. For instance, calculations would predict characteristic frequencies for the N-H stretches of the amino group, the O-H stretch of the methanol (B129727) moiety, and the C-F stretches of the difluorinated ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, an MEP analysis would likely show negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these are sites prone to electrophilic attack. researchgate.net Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting them as sites for nucleophilic attack. nih.gov The MEP surface provides insights into intermolecular interactions, such as hydrogen bonding, and helps rationalize the molecule's reactivity patterns. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups allows this compound to exist in various conformations. Conformational analysis involves systematically studying the rotation around single bonds to identify the most stable conformers (energy minima) and the transition states that separate them. By calculating the potential energy surface as a function of specific dihedral angles, researchers can map out the energy landscape of the molecule. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological activity or chemical reactivity.

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. evitachem.com Theoretical methods can be used to map the entire reaction pathway, locating the transition state structure—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This analysis provides a detailed, atomistic understanding of bond-breaking and bond-forming processes.

Non-Covalent Interactions and Molecular Recognition Studies

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are critical in molecular recognition, crystal packing, and biological systems. researchgate.net this compound has several functional groups capable of engaging in these interactions:

The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors.

The fluorine atoms can participate in halogen bonding or act as weak hydrogen bond acceptors.

The fluorinated aromatic ring can engage in π-stacking interactions.

Theoretical studies can quantify the strength and geometry of these interactions. Methods like Natural Bond Orbital (NBO) analysis can reveal charge delocalization and hyperconjugative interactions that stabilize the molecule. dntb.gov.ua Understanding the non-covalent interaction profile of this compound is essential for predicting how it might bind to a biological target, such as an enzyme active site, or how it assembles in the solid state.

Applications of 4 Amino 2,6 Difluorophenyl Methanol As a Versatile Synthetic Building Block

Precursor for Complex Organic Molecules

The distinct arrangement of functional groups on the (4-Amino-2,6-difluorophenyl)methanol molecule allows for its strategic use in the construction of intricate molecular architectures. The presence of fluorine atoms imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of the final products, traits that are highly desirable in medicinal chemistry and materials science. evitachem.com

Construction of Polyaromatic and Fused Ring Systems

Beyond the synthesis of simple heterocycles, this compound is a valuable starting material for the assembly of more complex polyaromatic and fused ring systems. researchgate.netrsc.orgnih.gov The amino group can be diazotized and subsequently used in various coupling reactions, such as the Gomberg-Bachmann reaction, to form biaryl compounds. Furthermore, both the amino and hydroxymethyl groups can be utilized to build additional rings onto the existing fluorinated phenyl core. For example, through a series of reactions, the molecule can be elaborated to form quinoline, acridine, or other polycyclic aromatic structures that incorporate the 2,6-difluorophenyl moiety.

Role in Material Science Applications

The unique combination of functionalities in this compound also makes it an attractive monomer and building block for the creation of functional materials with tailored properties.

Monomer for Polymer Synthesis (e.g., polyamides, polyurethanes)

The presence of both an amino and a hydroxyl group allows this compound to act as an AB-type monomer in polymerization reactions. It can undergo self-condensation or react with other monomers to form a variety of polymers. For example, reaction with dicarboxylic acids or their derivatives leads to the formation of polyamides, while reaction with diisocyanates yields polyurethanes. The incorporation of the difluorinated aromatic unit into the polymer backbone can significantly enhance the thermal stability, chemical resistance, and optical properties of the resulting materials.

| Polymer Type | Co-monomer | Potential Properties |

| Polyamides | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Enhanced thermal stability, flame retardancy, low moisture absorption |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Improved mechanical strength, chemical resistance, optical clarity |

Building Block for Functional Materials (e.g., dyes, optical materials)